molecular formula C16H21IN2O3 B13017096 Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate

Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate

Cat. No.: B13017096
M. Wt: 416.25 g/mol
InChI Key: STZMDAHSUWESDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-iodobenzoyl chloride in the presence of a base, followed by esterification with isobutyl alcohol. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The carboxylate group can form hydrogen bonds, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Isobutyl 4-(2-iodobenzoyl)piperazine-1-carboxylate is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s binding affinity to its targets. Additionally, the isobutyl ester group can influence the compound’s lipophilicity and pharmacokinetic properties, making it distinct from other piperazine derivatives.

Properties

Molecular Formula

C16H21IN2O3

Molecular Weight

416.25 g/mol

IUPAC Name

2-methylpropyl 4-(2-iodobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21IN2O3/c1-12(2)11-22-16(21)19-9-7-18(8-10-19)15(20)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3

InChI Key

STZMDAHSUWESDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2I

Origin of Product

United States

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